molecular formula C16H14Cl2N2O4S3 B2488013 (Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide CAS No. 864977-26-4

(Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide

Cat. No. B2488013
CAS RN: 864977-26-4
M. Wt: 465.38
InChI Key: NQTXRLDJYUKJAV-MNDPQUGUSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives involves intricate chemical reactions, starting from basic precursors to form more complex molecules. For example, the synthesis of benzo[b] thiophene derivatives involves decarboxylation and esterification processes, indicating a multi-step synthetic pathway that could be analogous to the production of our compound of interest. These processes highlight the complexity and the careful control needed in the synthesis of such compounds (Campaigne & Abe, 1975).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by specific spatial arrangements and substituents that influence their chemical behavior. The study of closely related N-substituted benzamides and their molecular conformations provides insights into the potential configuration of our compound, illustrating the significance of substituents in determining molecular geometry and interactions (Sagar et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving thiophene derivatives are diverse, leading to a variety of products depending on the reactants and conditions. For instance, the alkylation of cyanide ion with chloromethylbenzo[b]thiophene highlights the reactivity of such compounds, producing multiple products under different conditions and showcasing the chemical versatility of thiophene derivatives (Campaigne & Neiss, 1965).

Scientific Research Applications

Antimicrobial Evaluation

One significant application of compounds structurally related to (Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide is in antimicrobial evaluation. Studies have demonstrated the synthesis of similar compounds for assessing antimicrobial properties, particularly focusing on their potential use in combating various bacterial and fungal infections (Talupur, Satheesh, & Chandrasekhar, 2021).

Cell Adhesion Inhibition

Related benzo[b]thiophene carboxamides have been studied for their role in inhibiting cell adhesion. This research is crucial in understanding how these compounds can affect cell-to-cell interaction, particularly in inflammatory responses, by targeting adhesion molecules like E-selectin, ICAM-1, and VCAM-1 (Boschelli et al., 1995).

Future Directions

Benzothiazoles and their derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research could explore the potential applications of this specific compound .

properties

IUPAC Name

2,5-dichloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O4S3/c1-24-6-5-20-11-4-3-9(27(2,22)23)7-12(11)25-16(20)19-15(21)10-8-13(17)26-14(10)18/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTXRLDJYUKJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide

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